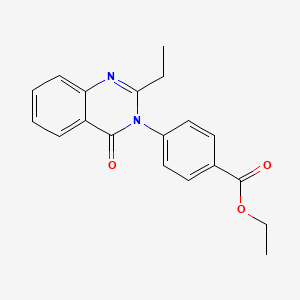
Benzylbiphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Benzylbiphenylol can be synthesized through several methods. One commonly used method involves the condensation of O-nitrobenzaldehyde and benzaldehyde . The reaction is typically carried out under basic conditions to produce this compound along with some by-products. Another method involves the reduction of benzil or benzoin using specific catalysts and reaction conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzylbiphenylol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzylbiphenylol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Benzylbiphenylol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Benzylbiphenylol can be compared with other similar compounds, such as:
Biphenyl: A simpler structure without the benzyl alcohol group.
Benzyl alcohol: Lacks the biphenyl structure.
Benzophenone: Contains a carbonyl group instead of the benzyl alcohol group.
The uniqueness of this compound lies in its combination of the biphenyl structure and the benzyl alcohol group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
183905-79-5 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI Key |
BMMNUXLWZAHXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


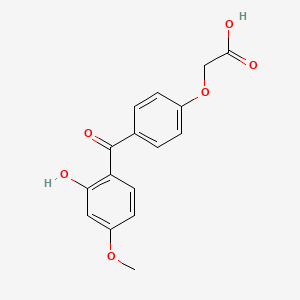
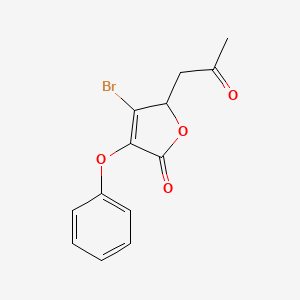

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
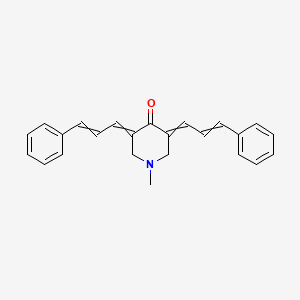
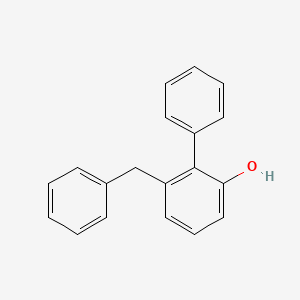

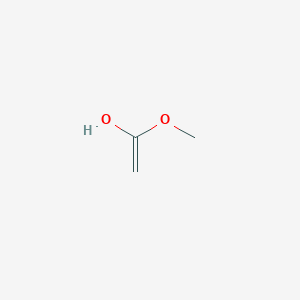
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)
